Silvertungstate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

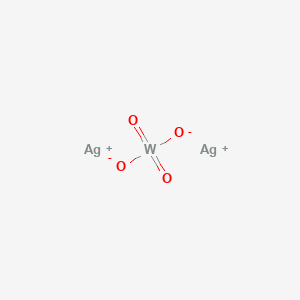

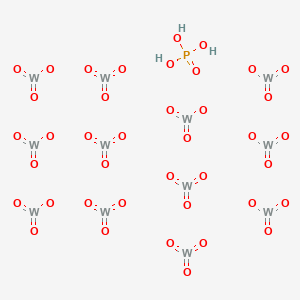

Silver tungstate is an inorganic tungstate with the chemical formula Ag2WO4 . It has been applied in various fields such as photoluminescence, antibacterial action, ozone gas sensors, and humidity sensors . It is also used in the electronic and chemical industries, and in proteomics research .

Synthesis Analysis

Silver tungstate nanoparticles can be synthesized by a simple electrochemical method with the aid of a silver electrode and sodium tungstate as starting reagents . The synthesis conditions of silver tungstate nanoparticles can be optimized by Taguchi robust design . The effects of several synthesis conditions such as tungstate ion concentration, applied voltage, stirring rate, and reaction temperature on the particle size of the product have been investigated .Molecular Structure Analysis

Silver tungstate nanoparticles were structurally characterized by X-ray diffraction, Fourier transform infrared spectroscopy, and Raman spectroscopy . The structure and morphology of these nanoparticles were studied by scanning electron microscopy and high-resolution transmission electron microscopy .Chemical Reactions Analysis

Silver tungstate has been used as a photocatalyst in the removal of 2,4-dichlorophenol (2,4-DCP) under natural sunlight . The photocatalytic performance of silver tungstate was investigated using the response surface methodology (RSM) model .Physical And Chemical Properties Analysis

Silver tungstate nanoparticles in two different morphologies are prepared by controlling the reaction kinetics of aqueous precipitation . X-ray diffraction studies reveal that the silver tungstate nanoparticles are in the β-phase . SEM images show the rod-like and fiber-like morphologies of the nanoparticles with high aspect ratios .Aplicaciones Científicas De Investigación

Crystal Structure and Properties : Silver tungstate undergoes structural transformations at high temperatures, which impacts its physical and chemical properties. For instance, the high-temperature form of silver tungstate, Ag8W4O16, contains tetratungstate ions with unique coordination for the Ag+ ion. This form exhibits stable deviations from centrosymmetry, indicating potential applications in materials science (Skarstad & Geller, 1975).

Antimicrobial Properties : Silver nanoparticles, which can be derived from silver tungstate, have shown significant antimicrobial properties. They are used in various medical applications, such as silver-based dressings and coatings for medical devices, due to their effectiveness against antibiotic-resistant bacteria (Rai, Yadav, & Gade, 2009).

Environmental Impact and Safety : Studies have evaluated the environmental impact of silver, including its forms in silver tungstate. For instance, ionic silver, a potential derivative of silver tungstate, is known for its rapid reaction with natural chemical ligands, which influences its toxicity and environmental interactions (Purcell & Peters, 1998).

Catalytic Applications : Silver tungstate has been developed as a bifunctional catalyst for the carboxylation of terminal alkynes with CO2 under ambient conditions. This highlights its potential in green chemistry and industrial applications (Guo et al., 2015).

Use in Antiviral and Antibacterial Applications : The development of silver nanoparticles from silver tungstate for use in antiviral and antibacterial applications is a growing field. These nanoparticles have been identified as potential agents in combating drug-resistant pathogens (Ciriminna, Albo, & Pagliaro, 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

disilver;dioxido(dioxo)tungsten |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.4O.W/q2*+1;;;2*-1; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKREONBSFPWTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Ag+].[Ag+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2O4W |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B8021967.png)

![(+/-)-1-[2,3-(Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride](/img/structure/B8021976.png)

![C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride](/img/structure/B8021979.png)

![(1S,4S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8021993.png)

![Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B8022027.png)

![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)

![Sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;trihydrate](/img/structure/B8022065.png)